Cas no 1897029-79-6 (Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)-)

Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)-
- 2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetic acid
- 1897029-79-6
- EN300-374233
- 2-Chloro-α-oxo-5-(trifluoromethyl)benzeneacetic acid
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- Inchi: 1S/C9H4ClF3O3/c10-6-2-1-4(9(11,12)13)3-5(6)7(14)8(15)16/h1-3H,(H,15,16)
- InChI Key: CHGXGFWAMVJHSO-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(F)(F)F)=CC=1C(C(=O)O)=O
Computed Properties
- Exact Mass: 251.9801062g/mol
- Monoisotopic Mass: 251.9801062g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- Density: 1.568±0.06 g/cm3(Predicted)
- Boiling Point: 316.6±42.0 °C(Predicted)
- pka: 1.80±0.54(Predicted)
Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-374233-0.25g |
2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetic acid |
1897029-79-6 | 95.0% | 0.25g |
$708.0 | 2025-03-16 | |
Enamine | EN300-374233-10.0g |
2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetic acid |
1897029-79-6 | 95.0% | 10.0g |
$3315.0 | 2025-03-16 | |
Enamine | EN300-374233-0.05g |
2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetic acid |
1897029-79-6 | 95.0% | 0.05g |
$647.0 | 2025-03-16 | |
Enamine | EN300-374233-0.1g |
2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetic acid |
1897029-79-6 | 95.0% | 0.1g |
$678.0 | 2025-03-16 | |
Enamine | EN300-374233-2.5g |
2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetic acid |
1897029-79-6 | 95.0% | 2.5g |
$1509.0 | 2025-03-16 | |
Enamine | EN300-374233-0.5g |
2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetic acid |
1897029-79-6 | 95.0% | 0.5g |
$739.0 | 2025-03-16 | |
Enamine | EN300-374233-1.0g |
2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetic acid |
1897029-79-6 | 95.0% | 1.0g |
$770.0 | 2025-03-16 | |
Enamine | EN300-374233-5.0g |
2-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxoacetic acid |
1897029-79-6 | 95.0% | 5.0g |
$2235.0 | 2025-03-16 |
Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)- Related Literature
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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4. Book reviews
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
Additional information on Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)-
Introduction to Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)- (CAS No. 1897029-79-6)
Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)-, is a highly specialized organic compound characterized by its complex molecular structure and unique chemical properties. This compound, identified by the CAS number 1897029-79-6, has garnered significant attention in the field of pharmaceutical research due to its potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including a chloro substituent and a trifluoromethyl group, contributes to its distinct reactivity and makes it a valuable intermediate in synthetic chemistry.
The molecular formula of Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)- can be represented as C9H5ClF3O2. This structure incorporates a benzene ring substituted with an acetoacetate moiety at the α-position and a trifluoromethyl group at the 5-position, alongside a chloro group at the 2-position. The combination of these functional groups imparts a high degree of electronic and steric complexity, which can be exploited in various chemical transformations.
In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced metabolic stability and bioavailability. The trifluoromethyl group, in particular, is known for its ability to improve the pharmacokinetic properties of drug candidates. This feature has made Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)- a promising candidate for further investigation in medicinal chemistry.
The synthesis of Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)- involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the chlorination of a precursor molecule followed by functional group interconversion to introduce the acetoacetate and trifluoromethyl groups. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to achieve high yields and purity.
One of the most compelling aspects of this compound is its potential role in the development of anti-inflammatory and anti-cancer agents. The structural features of Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)- allow it to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies have demonstrated that derivatives of this compound exhibit inhibitory activity against key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators.
The impact of fluorine substitution on the biological activity of Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)- has been extensively studied. The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the molecule, influencing its binding affinity to biological targets. This phenomenon has been exploited to design more potent and selective inhibitors for therapeutic applications. For instance, fluorinated analogs of nonsteroidal anti-inflammatory drugs (NSAIDs) have shown improved efficacy compared to their non-fluorinated counterparts.
In addition to its pharmaceutical applications, Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)- also finds utility in agrochemical research. The structural complexity and reactivity profile of this compound make it a valuable building block for synthesizing novel agrochemicals with enhanced biological activity. Recent studies have highlighted its role in developing herbicides and fungicides that target specific enzymatic pathways in plants and fungi.
The analytical characterization of Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)- is crucial for ensuring its purity and consistency in industrial applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its molecular structure and assess impurities. These analytical methods provide detailed insights into the compound's chemical environment and help optimize synthetic routes for large-scale production.
The future prospects for Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)- are promising, with ongoing research aimed at expanding its applications in drug discovery and material science. Innovations in synthetic chemistry continue to unlock new possibilities for functionalizing this molecule, leading to the development of more sophisticated derivatives with tailored properties. Collaborative efforts between academic researchers and industry scientists are essential for translating these findings into tangible benefits for society.
In conclusion, Benzeneacetic acid, 2-chloro-α-oxo-5-(trifluoromethyl)- (CAS No. 1897029-79-6) is a versatile compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features and reactivity profile make it an attractive candidate for further exploration. As research progresses, we can expect to see more innovative applications emerging from this fascinating molecule.
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